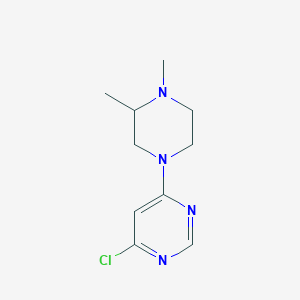
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is 1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a pyrimidine derivative, a class of compounds known for their presence in DNA and RNA as nitrogenous bases. These compounds exhibit significant interactions through hydrogen bonding, crucial for drug action and molecular recognition in pharmaceuticals. For instance, studies have shown that different tautomeric forms of aminopyrimidine salts can lead to distinct molecular arrangements and hydrogen bonding patterns, affecting their physical properties and potential drug interactions (Rajam et al., 2017).
Synthesis and Characterization
The synthesis pathways of pyrimidine derivatives are critical for their application in various fields, including medicinal chemistry. Efficient synthetic methods allow for the production of compounds like this compound, which can serve as intermediates or active compounds in pharmaceuticals. For example, the synthesis of related pyrimidine compounds has been optimized for better yields, indicating the importance of synthetic strategies in the development of pyrimidine-based drugs and chemicals (Shan Hou et al., 2016).
Pharmacological and Biological Activities
Pyrimidine derivatives are notable for their diverse pharmacological activities. The structural versatility of these compounds allows for the design of molecules with targeted biological activities, such as anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine scaffolds in drug discovery (Rahmouni et al., 2016).
Material Science and Optoelectronics
Pyrimidine derivatives also find applications in material science, particularly in the development of compounds with non-linear optical (NLO) properties. These compounds are essential for various high-tech applications, including optoelectronics and photonics. Studies have explored the electronic and optical properties of thiopyrimidine derivatives, providing insights into their potential use in advanced technological applications (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Safety and Hazards
The safety information for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating its interaction with inflammatory pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neuroprotection and anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound has shown favorable interactions with active residues of ATF4 and NF-kB proteins, which are involved in the NF-kB inflammatory pathway . This indicates that the compound exerts its effects by modulating key signaling pathways and gene expression related to inflammation and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its neuroprotective and anti-inflammatory properties over extended periods, suggesting its stability in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is crucial for understanding its overall biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution pattern influences the compound’s efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Propiedades
IUPAC Name |
4-chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUAVIFXBYKVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
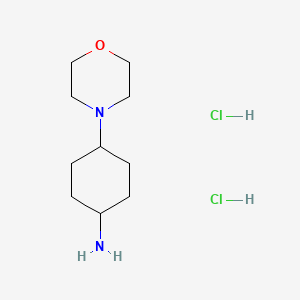

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
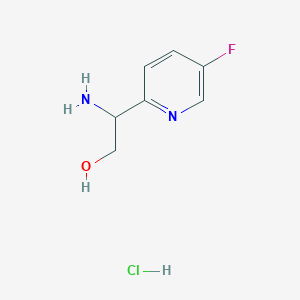


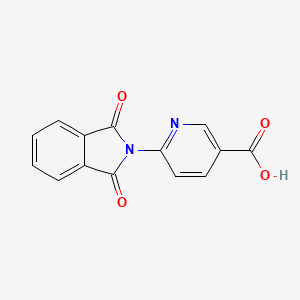

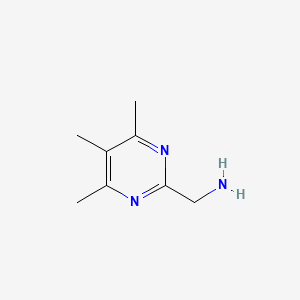

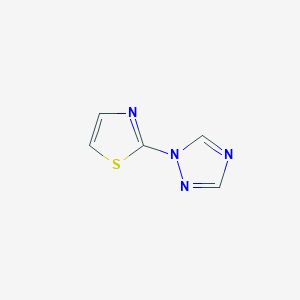

amine](/img/structure/B1401097.png)